molecular formula C17H12N6O4S2 B2781185 5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-16-6

5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2781185
CAS No.: 851944-16-6
M. Wt: 428.44
InChI Key: XZSKMFIKMGPJPU-UHFFFAOYSA-N
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Description

5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a cell-permeable thiazolopyrimidine compound that functions as a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase DYRK1A. This compound has emerged as a critical pharmacological tool for probing the complex biological roles of DYRK1A, a kinase implicated in central nervous system development and function. Research utilizing this inhibitor has been instrumental in elucidating the mechanisms underlying cognitive disorders, including Down syndrome, where DYRK1A gene dosage is altered. Studies have demonstrated its efficacy in modulating DYRK1A activity in cellular models, contributing to our understanding of tau phosphorylation in Alzheimer's disease pathogenesis. Its high selectivity profile makes it exceptionally valuable for dissecting DYRK1A-specific signaling pathways without significant off-target effects on closely related kinases. The primary research applications for this compound include the study of neurodevelopment, neuronal signaling, and the validation of DYRK1A as a therapeutic target for various neurological conditions. Furthermore, its role extends to cancer research, particularly in the context of glioblastoma, where DYRK1A inhibition has been shown to suppress tumorigenic properties, highlighting its utility in oncology discovery programs.

Properties

IUPAC Name

5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O4S2/c24-14(13-10-20-17-23(15(13)25)8-9-28-17)21-11-2-4-12(5-3-11)29(26,27)22-16-18-6-1-7-19-16/h1-10H,(H,21,24)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKMFIKMGPJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a thorough overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C22H21N5O5S
Molecular Weight 467.5 g/mol
CAS Number 1351581-75-3

Biological Activity Overview

Research indicates that this compound belongs to a class of thiazolo-pyrimidines, which have shown promising biological activities, particularly in antiviral and anticancer domains. The structural features of the compound suggest potential interactions with various biological targets, including enzymes and receptors.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, impacting pathways related to cancer proliferation and viral replication.
  • Receptor Modulation : By binding to certain receptors, it may exert agonistic or antagonistic effects that can modulate signaling pathways critical for immune responses and cell growth.

Antiviral Activity

Studies have demonstrated that thiazolo-pyrimidines exhibit substantial antiviral activity. For instance, derivatives have been shown to inhibit the replication of viruses such as human herpes virus type-1 (HHV-1) in vitro. The mechanism involves interference with viral entry or replication processes within host cells.

Anticancer Properties

The compound has been evaluated for its anticancer potential through various in vitro assays. Notable findings include:

  • Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the proliferation of several cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies have suggested that it may trigger apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within this class. Key findings include:

  • A study reported that certain thiazolo-pyrimidine derivatives exhibited low toxicity while effectively inhibiting phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, indicating potential immunosuppressive properties .
  • Another research highlighted that specific derivatives showed significant inhibition against tumor necrosis factor α (TNF-α) production in human whole blood cultures, suggesting anti-inflammatory effects .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of the target compound's activity:

Compound NameAntiviral ActivityAnticancer ActivityImmunomodulatory Effects
5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)...YesYesYes
7-aminooxazolo[5,4-d]pyrimidinesModerateStrongModerate
Other Thiazolo-PyrimidinesVariableVariableLow

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfamoyl Groups

  • 3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (PubChem CID: Unspecified): Key Difference: Replaces the pyrimidin-2-yl sulfamoyl group with a thiazol-2-yl sulfamoyl group. Data: No direct pharmacological data available, but similar thiazole-containing analogs show reduced solubility in polar solvents due to decreased hydrogen bonding capacity .
  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (RN: 313705-12-3): Key Difference: Features a dihydro-thiazolo[3,2-a]pyrimidine core (saturated thiazole ring) and a 4-methoxyphenyl substituent.

Derivatives with Carboxylate vs. Carboxamide Substituents

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Key Difference: Substitutes the carboxamide group with an ethyl carboxylate and introduces a trimethoxybenzylidene moiety. Data: Demonstrates antimalarial activity (IC₅₀ = 4.8 μM against Plasmodium falciparum), suggesting that carboxylate derivatives may prioritize parasitic targets over mammalian kinases .
  • 5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide :

    • Key Advantage : The carboxamide group facilitates stronger interactions with polar residues in enzyme active sites, as seen in kinase inhibitors like imatinib .

Pharmacological Activity Trends

Compound Class Target Affinity (Example IC₅₀) Solubility (LogP) Key Structural Feature
Pyrimidin-2-yl sulfamoyl Kinase inhibition (~0.5 μM)* 2.1 Hydrogen-bonding pyrimidine
Thiazol-2-yl sulfamoyl Not reported 3.4 Lipophilic thiazole
Dihydro-thiazolo[3,2-a]pyrimidine COX-2 (1.2 μM) 2.8 Conformational rigidity
Ethyl carboxylate derivatives Antimalarial (4.8 μM) 4.2 Lipophilic benzylidene

*Hypothetical value based on structural analogs .

Crystallographic and Physicochemical Properties

  • The target compound’s fused aromatic system likely adopts a planar conformation, similar to ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , which exhibits intermolecular C–H···O hydrogen bonds stabilizing its crystal lattice .
  • In contrast, 3-oxo-N-phenyl derivatives show puckered pyrimidine rings (deviation ~0.224 Å from planarity), reducing stacking efficiency but enhancing solubility .

Q & A

Q. Key Conditions :

  • Temperature: 80–120°C for cyclization.
  • Catalysts: Sodium acetate or triethylamine for acid-base mediation.
  • Solvents: DMF for polar intermediates, dichloromethane for extraction .

Table 1 : Representative Synthetic Steps from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic acid, reflux, 10 h78
SulfonylationPyrimidin-2-amine, DMF, 80°C65
Microwave-assisted150°C, 30 min85

How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
    • IR : Confirm carbonyl (1650–1700 cm⁻¹) and sulfonamide (1320–1380 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve fused-ring puckering and dihedral angles (e.g., 80.94° between thiazole and phenyl rings) .
  • DFT Calculations : Validate bond lengths/angles (e.g., C–S: 1.75 Å) and electronic properties .

What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • In vitro Screening :
    • Enzyme Inhibition : Kinase or protease assays (IC₅₀ determination via fluorescence/colorimetry) .
    • Antimicrobial Activity : Broth microdilution (MIC values against Gram+/Gram– bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ of 12 µM reported for analogous compounds) .

How do researchers assess solubility and stability for in vitro studies?

Methodological Answer:

  • Solubility : Use DMSO for stock solutions; dilute in PBS (pH 7.4) for assays.
  • Stability :
    • HPLC Monitoring : Degradation under UV light or varying pH (e.g., t½ > 24 h in dark) .
    • Thermogravimetric Analysis (TGA) : Decomposition above 200°C .

Advanced Research Questions

How can synthetic yields be optimized for scale-up?

Methodological Answer:

  • Microwave Assistance : Reduce reaction time from 10 h to 30 min with 20% yield improvement .
  • Catalyst Screening : Transition from NaOAc to Pd/C for coupling steps (yield increase from 65% to 85%) .
  • Solvent Engineering : Replace DMF with ionic liquids to enhance regioselectivity .

How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Refinement : Test across 8–10 concentrations (vs. 3–4) to improve IC₅₀ accuracy .
  • Target Specificity Profiling : Use CRISPR-engineered cell lines to isolate off-target effects .
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

What advanced techniques elucidate binding mechanisms with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for kinase inhibition) .
  • Molecular Dynamics (MD) Simulations : Map interactions over 100 ns trajectories (e.g., H-bonding with ATP-binding pockets) .
  • Cryo-EM : Resolve compound-enzyme complexes at 3.2 Å resolution .

How to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • ADME : Assess bioavailability (e.g., 15% oral in rats) and metabolite identification via LC-MS .
    • Toxicology : Histopathology and serum biomarkers (ALT/AST) in rodent models .
  • Formulation Optimization : Nanoencapsulation to enhance solubility and half-life .

What computational strategies predict novel derivatives with improved activity?

Methodological Answer:

  • QSAR Modeling : Train models on IC₅₀ data from 50+ analogs (R² > 0.85) .
  • Virtual Screening : Dock 10,000+ candidates against target PDB structures (e.g., 6EXZ) .
  • AI-Driven Design : Generative adversarial networks (GANs) propose sulfonamide variants with lower logP .

How to validate the role of specific functional groups in SAR studies?

Methodological Answer:

  • Group Truncation : Synthesize analogs lacking sulfamoyl or pyrimidine moieties and compare activity .
  • Isosteric Replacement : Swap thiazole with oxazole; assess ΔIC₅₀ via dose-response curves .
  • Proteomics : SILAC-based profiling to identify differentially expressed targets in treated vs. control cells .

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